9H-Carbazol-2-yl trifluoromethanesulfonate
Overview
Description
“9H-Carbazol-2-yl trifluoromethanesulfonate” is a chemical compound with the empirical formula C13H8F3NO3S . It has a molecular weight of 315.27 g/mol . This compound is typically in solid form .
Molecular Structure Analysis
The InChI string of “9H-Carbazol-2-yl trifluoromethanesulfonate” isInChI=1S/C13H8F3NO3S/c14-13(15,16)21(18,19)20-8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H
. Its SMILES string is C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OS(=O)(=O)C(F)(F)F
. Physical And Chemical Properties Analysis
“9H-Carbazol-2-yl trifluoromethanesulfonate” is a solid compound . It has a melting point of 135-139 °C . The compound has a topological polar surface area of 67.5 Ų and a complexity of 488 .Scientific Research Applications
Application in Organic Light-Emitting Diodes (OLEDs)
Summary of the Application
“9H-Carbazol-2-yl trifluoromethanesulfonate” is used in the synthesis of alkyl-substituted carbazole/pyridine hybrid host materials for efficient solution-processable blue- and green-emitting phosphorescent OLEDs .
Methods of Application or Experimental Procedures
Three new pyridine-cored alkyl-substituted carbazole derivatives were synthesized by connecting methyl or tert-butyl substituents on the 3,6 or 2,7 positions of carbazole with a pyridine ring as the core . The influence of different alkyl and linkages mode on the thermal, photophysical, electrochemical properties and devices electroluminescent (EL) performances of the compounds were comprehensively studied .
Results or Outcomes
In solution-processed blue or green phosphorescent OLEDs with bis [2- (4,6-difluorophenyl)-pyridinato-N,C 2] picolinate iridium (III) (FIrpic) or fac-tris (2-phenylpyridine)iridium (Ir (ppy) 3) as phosphorescent dopants, EL performances follow the same sequence of 2,7-MeCzPy > 3,6-tBuCzPy > 3,6-MeCzPy . Devices hosted by 2,7-MeCzPy achieving the best EL performance, exhibited maxima 13.6 cd A −1 and 7.0 lm W −1 for current efficiency (CE) and power efficiency (PE) in blue PHOLEDs, maxima 26.2 cd A −1 and 16.2 lm W −1 for CE and PE in green PHOLEDs .
Safety And Hazards
properties
IUPAC Name |
9H-carbazol-2-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3S/c14-13(15,16)21(18,19)20-8-5-6-10-9-3-1-2-4-11(9)17-12(10)7-8/h1-7,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBYYTIINYTKPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470866 | |
Record name | 9H-Carbazol-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Carbazol-2-yl trifluoromethanesulfonate | |
CAS RN |
870703-52-9 | |
Record name | 9H-Carbazol-2-yl 1,1,1-trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=870703-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Carbazol-2-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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